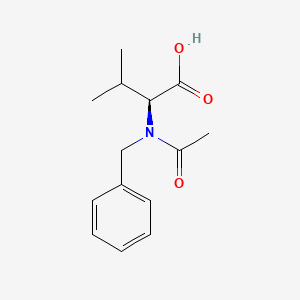
N-Acetyl-N-benzyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-benzyl-L-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids. These compounds are characterized by the presence of an alpha amino acid with an acyl group attached to its terminal nitrogen atom. This compound is a derivative of L-valine, an essential amino acid, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-benzyl-L-valine typically involves the protection of the amino group of L-valine followed by the introduction of the benzyl group. One common method is to start with L-valine and protect the amino group using a carbamate protecting group such as tert-butyl carbamate (Boc). The protected L-valine is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group. Finally, the Boc protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-benzyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
N-Acetyl-N-benzyl-L-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-N-benzyl-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The benzyl group enhances its hydrophobic interactions, which can influence its binding affinity and specificity. The acetyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-valine: Similar in structure but lacks the benzyl group.
N-Benzylvaline: Similar but does not have the acetyl group.
N-Acetyl-L-isoleucine: Another N-acyl-alpha amino acid with a different side chain.
Uniqueness
N-Acetyl-N-benzyl-L-valine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and physical properties. The combination of these groups enhances its hydrophobicity and binding interactions, making it a valuable compound in various applications .
Properties
CAS No. |
668988-47-4 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15(11(3)16)9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
FATHCXOHDHQWDM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















